2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

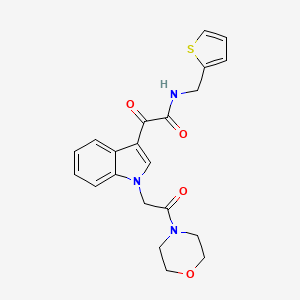

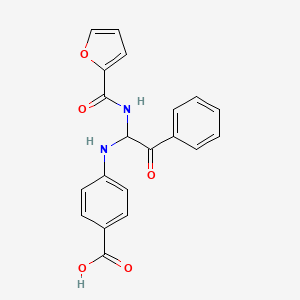

The compound appears to contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a thioamide group, a phenyl group, and a methoxyphenyl group with a chlorine substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the pyrazine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions. The thioamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have moderate to high polarity, and they might exhibit strong absorption in the UV-Vis and IR regions due to the presence of multiple bonds .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds demonstrate the potential applications in creating diverse nitrogen heterocyclic compounds. For instance, acetylation of related amino-dihydropyrimidine derivatives, using acetic anhydride, yields N-pyrimidinylacetamide derivatives. These compounds, upon further formylation and reaction with primary and heterocyclic amines, lead to the synthesis of Schiff bases and nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These processes underline the chemical versatility and potential for generating compounds with varied biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activities

Research on derivatives of chloroacetamide and related structures highlights their potential in addressing various biological targets. Some studies have explored the inhibition of fatty acid synthesis in algae by chloroacetamide derivatives, showcasing their herbicidal properties and potential impact on plant biology (Weisshaar & Böger, 1989). Furthermore, novel thiazolidin-4-one derivatives based on pyrazoline structures have been evaluated for their anticancer and HIV properties, indicating the wide-ranging therapeutic possibilities of these compounds (Patel et al., 2013).

Pharmacokinetics and Metabolism

The pharmacokinetics and disposition studies of thiouracil derivatives such as PF-06282999, a compound structurally related to 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, have been investigated across various animal models and humans. These studies aim to understand the elimination mechanisms and predict human pharmacokinetics, providing crucial insights for the development of therapeutically viable compounds (Dong et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis of novel thiazole derivatives incorporating pyrazole moieties has shown significant antimicrobial and antifungal activities, demonstrating the potential of these compounds in addressing resistant microbial strains (Saravanan et al., 2010). This area of research is critical for developing new treatments against a backdrop of increasing antimicrobial resistance.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDQAHSATOZJOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2536055.png)

![8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2536059.png)

![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)

![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)